5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
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Overview
Description
5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is a versatile chemical compound used in scientific research for its diverse applications, including drug discovery and material synthesis. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenoxy group, and a pyrimidinyl group attached to a phenol ring.
Preparation Methods
The synthesis of 5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
Benzimidazoles: Known for their broad-spectrum biological activities, benzimidazoles share some structural similarities with this compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-13-8-9-14(15(22)10-13)19-18(11-20-12-21-19)25-17-7-5-4-6-16(17)23-2/h4-12,22H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFYGOHOTZRJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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